molecular formula C₂₃H₃₂O₅ B1146785 (2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3 CAS No. 1114834-63-7

(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3

Cat. No. B1146785
M. Wt: 388.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyran derivatives involves enantiospecific processes starting from hydroxybutanoates, leading to compounds with high enantiomeric excess, indicating a sophisticated control over the stereochemistry during synthesis (Deschenaux et al., 1989). Additionally, synthesis techniques have been developed to obtain pyran derivatives through reactions involving different catalysts and conditions, emphasizing the diversity of methods available for obtaining complex organic structures (Hanzawa et al., 2012).

Molecular Structure Analysis

Molecular structure characterization often relies on spectroscopic and crystallographic techniques. For instance, Ru(II) complexes with 2-hydroxy-benzoic acid derivatives show specific crystal structural features that provide insights into the molecular geometry and potential interaction sites (Chitrapriya et al., 2011). These studies are crucial for understanding the molecular basis of the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving pyran derivatives can lead to a variety of products depending on the reaction conditions and reactants used. For example, ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacts with nitrobenzaldehydes to produce styryl derivatives, showcasing the versatility of pyran compounds in synthetic chemistry (Bombarda et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through rigorous testing and analysis. For instance, the study of hydrogen bonding in pyridinone derivatives provides valuable information on the physical interactions that could affect the compound's solubility and stability (Dobbin et al., 1993).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, potential for forming derivatives, and behavior under various chemical conditions, are fundamental for understanding the compound's applications. The synthesis and reactivity of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates highlight the compound's versatility and potential for modification (Mosti et al., 1994).

Scientific Research Applications

Enantiospecific Synthesis

The compound has been utilized in enantiospecific synthesis. For example, Deschenaux et al. (1989) demonstrated the synthesis of enantiomers (−)-(2S)- and (+)-(2R)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from (+)-(3S) and (−)-(3R)-3-hydroxybutanoates. This shows the compound's relevance in stereoselective chemical reactions (Deschenaux et al., 1989).

Synthesis of Tetrahydroquinoline Derivatives

Bombarda et al. (1992) used a related compound in the synthesis of tetrahydroquinoline derivatives. This indicates the compound's utility in creating complex molecular structures, which could have implications in pharmaceutical and synthetic chemistry (Bombarda et al., 1992).

Stereocontrolled Synthesis

Darley et al. (2003) utilized the compound in the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, an important intermediate in the methylcitrate cycle in bacteria and fungi. This highlights the compound's role in synthesizing biologically significant molecules (Darley et al., 2003).

Prins-Type Cyclization

Fráter et al. (2004) discussed the use of a related compound in Prins-type cyclization of oxonium ions. This application is crucial in organic chemistry for the synthesis of various complex molecules (Fráter et al., 2004).

Synthesis of Novel Compounds from Marine Fungus

Wu et al. (2010) identified new compounds from marine fungus Penicillium sp., which included a compound structurally related to (2S)-2-Methylbutanoic Acid. This indicates potential for discovering novel natural products with unique properties (Wu et al., 2010).

Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives

Ghashang et al. (2013) utilized a related compound in the synthesis of chromeno[2,3-d]pyrimidinone derivatives. These derivatives have potential applications in medicinal chemistry (Ghashang et al., 2013).

Renin Inhibitors

Thaisrivongs et al. (1987) described the use of a compound similar to (2S)-2-Methylbutanoic Acid in the design of renin inhibitors, showcasing its importance in the development of therapeutic agents (Thaisrivongs et al., 1987).

properties

CAS RN

1114834-63-7

Product Name

(2S)-2-Methylbutanoic Acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-Dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3

Molecular Formula

C₂₃H₃₂O₅

Molecular Weight

388.5

Origin of Product

United States

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